![molecular formula C13H17ClN2O5S B14510256 S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine CAS No. 63346-58-7](/img/structure/B14510256.png)
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine typically involves multiple steps, including the introduction of the chloro, hydroxy, and carbamate groups. Common synthetic routes may include:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Carbamate Formation: Introduction of the carbamate group using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the chloro group to a hydroxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group may yield an amine or thiol derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
相似化合物的比较
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can be compared with other similar compounds to highlight its uniqueness:
S-[4-Chloro-3-hydroxy-2-({[(methyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with a methyl group instead of an isopropyl group.
S-[4-Chloro-3-hydroxy-2-({[(ethyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with an ethyl group instead of an isopropyl group.
These comparisons can help identify the unique properties and potential advantages of this compound in various applications.
属性
CAS 编号 |
63346-58-7 |
|---|---|
分子式 |
C13H17ClN2O5S |
分子量 |
348.80 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[4-chloro-3-hydroxy-2-(propan-2-yloxycarbonylamino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17ClN2O5S/c1-6(2)21-13(20)16-10-9(4-3-7(14)11(10)17)22-5-8(15)12(18)19/h3-4,6,8,17H,5,15H2,1-2H3,(H,16,20)(H,18,19)/t8-/m0/s1 |
InChI 键 |
HKYYIFXVPNDGKA-QMMMGPOBSA-N |
手性 SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SC[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


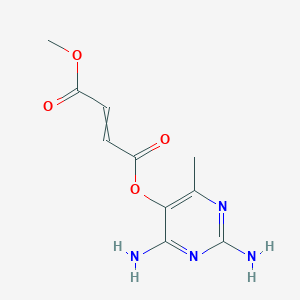
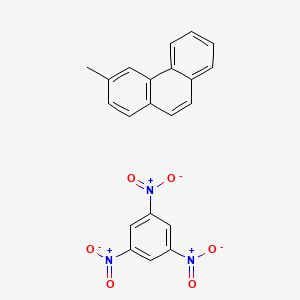


![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
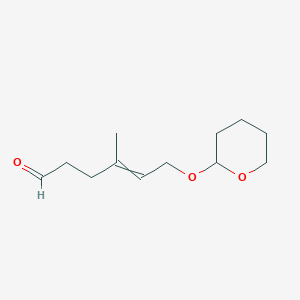
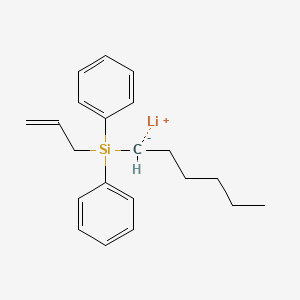
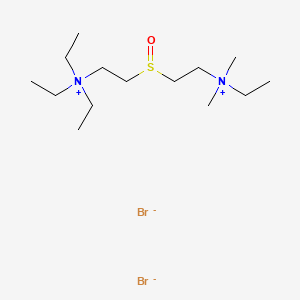

![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)



![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
